N-[2-(Diethylamino)ethyl]-4-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzamide
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Overview
Description
N-[2-(Diethylamino)ethyl]-4-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline moiety and a hydrazinylbenzamide group. It has garnered significant interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-4-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with 8-oxoquinoline-5-carbaldehyde under specific conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]-4-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and hydrazine derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-4-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-4-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The quinoline moiety is known to interact with DNA and proteins, while the hydrazinylbenzamide group can form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Diethylamino)ethyl]-4-(propanoylamino)benzamide
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
Uniqueness
N-[2-(Diethylamino)ethyl]-4-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzamide is unique due to its dual functional groups, which confer distinct chemical and biological properties. The presence of both the quinoline and hydrazinylbenzamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research .
Properties
CAS No. |
61925-21-1 |
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Molecular Formula |
C22H25N5O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-[(8-hydroxyquinolin-5-yl)diazenyl]benzamide |
InChI |
InChI=1S/C22H25N5O2/c1-3-27(4-2)15-14-24-22(29)16-7-9-17(10-8-16)25-26-19-11-12-20(28)21-18(19)6-5-13-23-21/h5-13,28H,3-4,14-15H2,1-2H3,(H,24,29) |
InChI Key |
YMTNKXZFMWYKCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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